molecular formula C24H26BrN3O5 B11475453 2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11475453
M. Wt: 516.4 g/mol
InChI Key: BZOBEHWVSCPEDW-UHFFFAOYSA-N
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Description

2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acylation: The acetamide moiety is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the quinazolinone derivative with the 3,4-dimethoxyphenyl group, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Biological Studies: Used in studies to understand the interaction of quinazolinone derivatives with biological targets.

    Chemical Biology: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes and receptors, modulating their activity. The bromine atom and the dimethoxyphenyl group may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(6-fluoro-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The presence of the bromine atom at the 6-position and the 3,4-dimethoxyphenyl group distinguishes this compound from its analogs. These substituents can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties.

Properties

Molecular Formula

C24H26BrN3O5

Molecular Weight

516.4 g/mol

IUPAC Name

2-(6-bromo-3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H26BrN3O5/c1-32-20-11-9-16(13-21(20)33-2)26-22(29)14-27-19-10-8-15(25)12-18(19)23(30)28(24(27)31)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,26,29)

InChI Key

BZOBEHWVSCPEDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C(=O)N(C2=O)C4CCCCC4)OC

Origin of Product

United States

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